molecular formula C21H19ClN4O3 B10989905 N-(3-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

N-(3-chlorophenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide

Cat. No.: B10989905
M. Wt: 410.9 g/mol
InChI Key: LKGYDGUALAZZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole-2-Carbonyl Intermediate: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Piperazine Coupling: The indole intermediate is then reacted with piperazine under suitable conditions, often involving a coupling reagent like EDCI or DCC.

    Chlorophenyl Addition:

Industrial Production Methods

Industrial production of such compounds would require optimization of the above synthetic routes for large-scale production. This includes considerations for yield, purity, and cost-effectiveness. Techniques like continuous flow chemistry might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl groups or other reducible sites.

    Substitution: Various substitution reactions can occur, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying receptor interactions due to its indole and piperazine components.

    Medicine: Possible therapeutic applications, particularly in areas like oncology or neurology.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with indole and piperazine structures can interact with various receptors or enzymes, modulating their activity. The chlorophenyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE: can be compared with other indole-piperazine derivatives.

    N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE: might also be compared with other chlorophenyl compounds.

Uniqueness

The unique combination of indole, piperazine, and chlorophenyl groups in N-(3-CHLOROPHENYL)-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE could confer distinct biological activities or chemical properties not seen in other compounds.

Properties

Molecular Formula

C21H19ClN4O3

Molecular Weight

410.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide

InChI

InChI=1S/C21H19ClN4O3/c22-15-5-3-6-16(13-15)23-19(27)21(29)26-10-8-25(9-11-26)20(28)18-12-14-4-1-2-7-17(14)24-18/h1-7,12-13,24H,8-11H2,(H,23,27)

InChI Key

LKGYDGUALAZZEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.